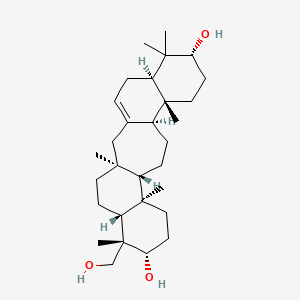

21-Episerratriol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 21-Episerratriol is primarily isolated from natural sources, specifically from the club-moss Lycopodium clavatum The isolation process involves extraction and purification techniques commonly used in natural product chemistry

Industrial Production Methods: Industrial production of this compound is not common due to its natural abundance in Lycopodium species. The compound is typically obtained through extraction from the plant material, followed by purification processes such as chromatography .

Chemical Reactions Analysis

Types of Reactions: 21-Episerratriol can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups to the molecule.

Reduction: This reaction can reduce double bonds or carbonyl groups present in the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield saturated derivatives .

Scientific Research Applications

21-Episerratriol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 21-Episerratriol involves its interaction with various molecular targets and pathways. It is known to exert its effects through modulation of signaling pathways involved in inflammation and cell proliferation. The specific molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in these processes .

Comparison with Similar Compounds

21-Episerratenediol: Another triterpenoid with similar structural features.

3-Epilycoclavanol: A related compound with similar biological activities.

Serrat-14-en-3beta,21beta,24-triol: A compound with a similar core structure but different functional groups.

Uniqueness: 21-Episerratriol is unique due to its specific structural configuration and the presence of hydroxyl groups at positions 3, 21, and 24. This configuration contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name |

(3S,6R,7S,8S,11R,12S,15S,16R,19R,21R)-7-(hydroxymethyl)-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O3/c1-26(2)21-9-7-19-17-27(3)14-11-23-29(5,16-13-25(33)30(23,6)18-31)22(27)10-8-20(19)28(21,4)15-12-24(26)32/h7,20-25,31-33H,8-18H2,1-6H3/t20-,21-,22-,23+,24+,25-,27-,28+,29+,30+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUNCIDAMBNEFU-CLLDTJQCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC2(C1CC=C3C2CCC4C(C3)(CCC5C4(CCC(C5(C)CO)O)C)C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C2)(CC[C@@H]([C@]3(C)CO)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is 21-Episerratriol and where is it found?

A1: this compound (serrat-14-en-3β,21β,24-triol) is a triterpenoid isolated from club-moss (Lycopodium clavatum) []. It belongs to the serratane group of triterpenoids and is one of four possible stereoisomers differing in the configurations at C-3 and C-21 [, ].

Q2: How does the stereochemistry of this compound compare to other related compounds?

A2: this compound is characterized by its specific stereochemical configuration at the C-21 position, where the hydroxyl group is in the β orientation. This distinguishes it from its isomer, serratriol, which has the hydroxyl group at C-21 in the α orientation. Researchers have isolated and characterized several related compounds from Lycopodium species, including lycoclavanol (serrat-14-en-3α,21β,24-triol) and a series of tetra-ols: lycocryptol, 21-epilycocryptol, and diepilycocryptol [, ]. These compounds differ in the number and stereochemistry of hydroxyl groups attached to the serratane skeleton.

Q3: Besides Lycopodium clavatum, are there other sources of this compound?

A3: Yes, this compound has also been isolated from Lycopodium deuterodensum, along with other compounds like lycopodine, α-onocerin, 21-episerratenediol, and 16-oxoserratenediol []. The co-occurrence of these compounds suggests possible biosynthetic relationships and common pathways within these plant species.

Q4: Has the chemical structure of this compound been confirmed through synthesis?

A4: While the provided abstracts do not explicitly mention the total synthesis of this compound, they highlight the preparation of a related compound, serrat-14-en-3α, 21α, 24-triol, from lycoclavanol []. This suggests that researchers have been exploring synthetic routes to access different stereoisomers within the serratane family, potentially including this compound. Additionally, the development of a "new method of acetonide formation of 1, 3-glycol" [] indicates ongoing efforts to manipulate the functional groups of these triterpenoids, which could aid in their synthesis and further structural modifications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.